N-methoxy-N-methylbut-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methylbut-2-ynamide is an organic compound with the molecular formula C6H11NO2. It is a member of the ynamide family, which are known for their unique reactivity and versatility in organic synthesis. This compound is characterized by the presence of both an alkyne and an amide functional group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methylbut-2-ynamide typically involves the reaction of N-methylbut-2-ynamide with methoxy reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent at low temperatures . The reaction proceeds through the deprotonation of the amide, followed by nucleophilic substitution with a methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylbut-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-methoxy-N-methylbut-2-ynamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylbut-2-ynamide involves its reactivity towards nucleophiles and electrophiles. The alkyne group can participate in cycloaddition reactions, while the amide group can undergo nucleophilic attack. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-methylbut-2-ynamide: Lacks the methoxy group, resulting in different reactivity and applications.
N-methoxy-N-methylbut-2-enamide: Contains a double bond instead of a triple bond, leading to different chemical behavior.
N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide: Contains a pyridine ring, adding complexity to its reactivity.
Uniqueness
N-methoxy-N-methylbut-2-ynamide is unique due to the presence of both an alkyne and an amide functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
N-methoxy-N-methylbut-2-ynamide |
InChI |
InChI=1S/C6H9NO2/c1-4-5-6(8)7(2)9-3/h1-3H3 |
InChI Key |
NVIUJXANIQHNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.